molecular formula C19H18N4O2S2 B2493432 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392294-30-3

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2493432
CAS No.: 392294-30-3
M. Wt: 398.5
InChI Key: JHDOSRRDSIRWLL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a central thiadiazole ring fused with benzamide and a substituted phenoxyacetamide moiety. The structural uniqueness arises from the 2,3-dimethylphenyl group attached via a thioether linkage to the thiadiazole core. Such derivatives are typically synthesized through alkylation or acylation reactions involving thiadiazole-2-thiol precursors and chloroacetamide intermediates (). The compound’s design leverages the thiadiazole scaffold’s electron-deficient nature, which enhances interactions with biological targets, particularly in anticancer and enzyme inhibition applications .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-7-6-10-15(13(12)2)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOSRRDSIRWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring, a dimethylphenylamino group, and a benzamide moiety. Its chemical formula is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of approximately 378.51 g/mol. The unique structural components suggest various interactions within biological systems that could lead to therapeutic effects.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties . These properties are hypothesized to arise from the compound's ability to inhibit deubiquitylating enzymes involved in tumor progression. Such inhibition may lead to the modulation of critical signaling pathways associated with cancer cell survival and proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and impacting cellular processes.
  • Receptor Binding : It might bind to certain receptors involved in cell signaling pathways, influencing cellular responses.

Structural Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the thiadiazole and benzamide moieties can significantly impact biological activity. For instance, derivatives with different alkyl or aryl substitutions have been synthesized and tested for their efficacy against various biological targets .

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effect on cancer cell lines. Results indicated that certain derivatives exhibited substantial cytotoxicity against tumor cells while sparing normal cells.
    Compound NameIC50 (µM)Activity Description
    N-(5-((2-(dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide15 ± 3Moderate cytotoxicity against cancer cell lines
    N-(5-(2-aminoethyl)thio)-1,3,4-thiadiazole8 ± 1High cytotoxicity against breast cancer cells
  • Mechanistic Studies : Further investigations using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities and interaction dynamics with target proteins.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Antitumor Mechanisms : Thiadiazole derivatives inhibit enzymes like aromatase (e.g., compound 4y, IC₅₀ = 0.062 mmol L⁻¹) or disrupt microtubule assembly, as suggested by docking studies in .
  • Structure-Activity Relationship (SAR) :
    • Bulky substituents (e.g., 2,3-dimethylphenyl) may reduce solubility but enhance target binding via hydrophobic interactions.
    • Thioether linkages (as in the target compound) improve metabolic stability compared to oxygen-containing analogs .

Preparation Methods

Cyclodehydration for Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of carboxylic acid derivatives with thiosemicarbazide in the presence of POCl₃. For example, 5-aryl-1,3,4-thiadiazole-2-amine derivatives are prepared by refluxing aromatic carboxylic acids (e.g., 2-(phenylthiomethyl)benzoic acid) with thiosemicarbazide and POCl₃ at 80–90°C for 1 hour. This method achieves yields of 70–85% and is adaptable to diverse substituents.

Reaction Conditions :

  • Reactants : Aromatic carboxylic acid (3.00 mmol), thiosemicarbazide (3.00 mmol), POCl₃ (10 mL).
  • Temperature : 80–90°C.
  • Time : 1 hour.
  • Workup : Neutralization with aqueous KOH, filtration, and recrystallization from ethanol.

Benzamide Coupling Strategies

The benzamide group is introduced through acid chloride intermediates. For instance, 2-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which subsequently reacts with the amine-functionalized thiadiazole.

Stepwise Procedure :

  • Acid Chloride Formation : Reflux 2-fluorobenzoic acid (10 mmol) with SOCl₂ (15 mL) in 1,2-dichloroethane for 2 hours. Remove excess SOCl₂ under reduced pressure.
  • Amidation : Add the acid chloride to a solution of 5-amino-1,3,4-thiadiazole derivative (10 mmol) and NaHCO₃ (12 mmol) in THF. Stir at room temperature for 6 hours.
  • Isolation : Filter, wash with cold water, and recrystallize from ethanol to obtain the benzamide-thiadiazole product (yield: 65–70%).

Comparative Analysis of Synthetic Methods

Efficiency of Cyclodehydration Agents

Phosphorus oxychloride outperforms other dehydrating agents (e.g., H₂SO₄, PCl₅) in thiadiazole synthesis due to its dual role as a solvent and catalyst. Comparative studies show POCl₃-mediated reactions achieve 15–20% higher yields than alternatives.

Table 1. Cyclodehydration Agent Performance

Agent Yield (%) Purity (%) Reaction Time (h)
POCl₃ 85 98 1
H₂SO₄ 65 90 3
PCl₅ 70 92 2

Data sourced from.

Solvent Impact on Thioether Formation

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates. THF yields superior results compared to DMF due to better solubility of thiadiazole precursors.

Table 2. Solvent Optimization for Thioether Synthesis

Solvent Dielectric Constant Yield (%) Byproducts (%)
THF 7.6 72 5
DMF 36.7 60 12
DCM 8.9 55 18

Data sourced from.

Reaction Optimization Strategies

Temperature Control in Amidation

Exothermic amidation reactions require gradual reagent addition to prevent side reactions. Maintaining temperatures below 30°C minimizes hydrolysis of acid chlorides.

Case Study :

  • Uncontrolled Conditions : Rapid addition at 25°C leads to 22% hydrolysis byproducts.
  • Controlled Conditions : Dropwise addition at 0°C reduces hydrolysis to 8%.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates amidation by 40%, reducing reaction time from 6 to 3.5 hours.

Spectroscopic Characterization and Validation

FTIR Analysis

Key functional groups are identified via FTIR:

  • Thiadiazole C=N : 1600–1620 cm⁻¹.
  • Benzamide C=O : 1675–1685 cm⁻¹.
  • Thioether C-S : 680–700 cm⁻¹.

Representative Spectrum :

  • N-(5-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide : Peaks at 1678 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 692 cm⁻¹ (C-S).

NMR Spectroscopic Data

¹H NMR (DMSO-d6, 400 MHz) :

  • δ 2.23 (s, 6H, 2,3-dimethylphenyl -CH₃).
  • δ 3.85 (s, 2H, -SCH₂CO-).
  • δ 7.45–8.02 (m, 9H, aromatic protons).

¹³C NMR (DMSO-d6, 100 MHz) :

  • δ 168.5 (C=O).
  • δ 154.3 (thiadiazole C=N).
  • δ 136.2–125.4 (aromatic carbons).

Challenges and Mitigation in Large-Scale Synthesis

Purification Difficulties

Thiadiazole-benzamide hybrids exhibit low solubility in common solvents, necessitating gradient column chromatography. A hexane/ethyl acetate (7:3 to 1:1) gradient effectively separates products with >95% purity.

Stability Considerations

The thioether linkage is prone to oxidation during storage. Adding 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant prevents degradation for ≥12 months at 4°C.

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